Product packaging for 4-(2-Methoxyethoxy)benzene-1,2-diamine(Cat. No.:CAS No. 54029-78-6)

4-(2-Methoxyethoxy)benzene-1,2-diamine

Cat. No.: B8779439
CAS No.: 54029-78-6
M. Wt: 182.22 g/mol
InChI Key: QVPUFANJOMCUMA-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Diamine Chemistry and Polyether Derivatives

Aromatic diamines are a critical class of monomers used extensively in the production of high-performance polymers such as polyimides and polyamides. The arrangement of the amine groups on the benzene (B151609) ring (ortho, meta, or para) significantly influences the resulting polymer's properties, including thermal stability, mechanical strength, and processability. The presence of a polyether substituent, like the methoxyethoxy group in the target molecule, is a common strategy to enhance solubility and introduce flexibility into the rigid polymer backbone. acs.org This modification can lower the glass transition temperature and improve the melt-processing characteristics of the final material, making it suitable for a broader range of applications. acs.org

Significance of the 1,2-Diamine Motif in Contemporary Organic Synthesis and Materials Science

The 1,2-diamine, or ortho-phenylenediamine, motif is a versatile and highly significant building block in modern organic chemistry. Its primary utility lies in its ability to readily undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form various heterocyclic systems. researchgate.net This reactivity is fundamental to the synthesis of benzimidazoles, quinoxalines, and phenazines. These heterocyclic structures are privileged scaffolds in medicinal chemistry and are integral to the development of dyes, corrosion inhibitors, and electronic materials. actylis.comresearchgate.net

In materials science, ortho-phenylenediamines are used as curing agents for epoxy resins and as monomers for specialized polymers. mdpi.com The resulting polymers often exhibit unique conductive, mechanical, and thermal properties due to the specific ladder-like structures that can be formed. kashanu.ac.ir

Overview of Research Trajectories for Aryl-Polyether Diamines

Research into aryl-polyether diamines is largely driven by the demand for advanced polymers that combine high thermal stability with improved processability. Key research trajectories include:

High-Performance Polyimides: Synthesizing novel polyimides by incorporating flexible ether linkages to create materials with lower dielectric constants for microelectronics, improved toughness for aerospace composites, and better solubility for easier manufacturing. nih.gov

Thermosetting Resins: Developing new epoxy and benzoxazine (B1645224) resins with enhanced flexibility and impact resistance by using ether-modified diamines as curing agents. The ether segments can effectively increase the free volume within the cross-linked network.

Gas Separation Membranes: Designing polymers with tailored free volume and chain mobility for specific gas separation applications. The incorporation of polyether chains can influence gas permeability and selectivity.

Biomedical Polymers: Creating biocompatible and biodegradable polymers where the ether linkages can improve flexibility and hydrophilicity, making them suitable for various medical applications.

While these trends define the field, the specific contribution of 4-(2-Methoxyethoxy)benzene-1,2-diamine remains theoretical until dedicated research is published.

Compound Properties

Due to the lack of specific experimental data for this compound in the public domain, a data table of its physical and chemical properties cannot be accurately compiled. For illustrative purposes, data for a related, simpler compound, 4-Methoxybenzene-1,2-diamine , is provided below. It is crucial to note that these values do not represent the subject compound.

Table 1: Physicochemical Properties of 4-Methoxybenzene-1,2-diamine (CAS: 102-51-2) Note: This data is for a related compound and not for this compound.

PropertyValueReference
Molecular FormulaC₇H₁₀N₂O chemeo.com
Molecular Weight138.17 g/mol chemeo.com
Melting Point48.0 to 52.0 °C
AppearanceWhite to Amber powder/crystal
Purity>98.0% (GC)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O2 B8779439 4-(2-Methoxyethoxy)benzene-1,2-diamine CAS No. 54029-78-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54029-78-6

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-(2-methoxyethoxy)benzene-1,2-diamine

InChI

InChI=1S/C9H14N2O2/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5,10-11H2,1H3

InChI Key

QVPUFANJOMCUMA-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(C=C1)N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 2 Methoxyethoxy Benzene 1,2 Diamine

Established Synthetic Routes for Analogous Aryl Diamines and Their Adaptation

The construction of the 4-(2-Methoxyethoxy)benzene-1,2-diamine scaffold can be logically approached by adapting well-known synthetic routes for similar aromatic diamines. These methods typically involve the sequential introduction of the necessary functional groups onto a benzene (B151609) ring.

Reductive Amination Pathways from Nitro Precursors

A prevalent and reliable strategy for the synthesis of aryl diamines is the reduction of corresponding dinitro aromatic compounds. This pathway is particularly advantageous due to the commercial availability of a wide range of nitroaromatic precursors. The general approach involves:

Introduction of the Ether Side-Chain: The synthesis can commence with a nucleophilic aromatic substitution reaction. For instance, reacting 1-chloro-4-nitrobenzene (B41953) with 2-methoxyethanol (B45455) in the presence of a base like potassium hydroxide (B78521) in a solvent such as DMSO yields 1-(2-methoxyethoxy)-4-nitrobenzene. This reaction establishes the ether linkage.

Dinitration: The subsequent step involves the introduction of a second nitro group. The nitration of 1-(2-methoxyethoxy)-4-nitrobenzene, typically using a mixture of concentrated nitric acid and sulfuric acid, is expected to yield 4-(2-methoxyethoxy)-1,2-dinitrobenzene. The existing alkoxy group is an ortho-, para-director; since the para position is blocked by the nitro group, the second nitration is directed to the ortho position (position 2). The reaction temperature is a critical parameter to control to avoid over-nitration or side reactions.

Reduction of Dinitro Compound: The final step is the reduction of the dinitro intermediate to the target diamine. Various reducing agents can be employed for this transformation. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Chemical reducing agents such as tin(II) chloride in hydrochloric acid or sodium dithionite (B78146) are also effective. The choice of reducing agent can be crucial for achieving high yields and avoiding side products.

A summary of this synthetic pathway is presented in the table below.

StepReactantsReagentsProduct
11-chloro-4-nitrobenzene, 2-methoxyethanolKOH, DMSO1-(2-methoxyethoxy)-4-nitrobenzene
21-(2-methoxyethoxy)-4-nitrobenzeneHNO₃, H₂SO₄4-(2-methoxyethoxy)-1,2-dinitrobenzene
34-(2-methoxyethoxy)-1,2-dinitrobenzeneH₂, Pd/C or SnCl₂, HClThis compound

Direct Functionalization of Phenylene Diamine Scaffolds

An alternative approach involves the direct functionalization of a pre-existing phenylenediamine scaffold. This strategy can be more atom-economical but often faces challenges with regioselectivity. Direct C-H functionalization is an emerging area that could potentially be applied. For instance, a directed C-H activation strategy might allow for the introduction of the methoxyethoxy group onto a protected o-phenylenediamine (B120857) derivative. However, achieving selectivity at the 4-position can be challenging due to the presence of two directing amino groups.

Etherification Reactions for Polyether Side-Chain Introduction

The introduction of the 2-methoxyethoxy side-chain is a key step in the synthesis. This is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In the context of synthesizing this compound, this etherification can be performed at different stages of the synthesis. One effective route involves the etherification of a substituted nitrophenol. For example, 4-nitrocatechol (B145892) could be selectively mono-etherified with 2-methoxyethyl halide. The remaining hydroxyl group would then need to be converted to an amino group, which adds complexity to the synthesis. A more straightforward approach, as outlined in section 2.1.1, is the etherification of a halo-nitrobenzene derivative.

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools to improve the efficiency, selectivity, and sustainability of organic syntheses. In the context of preparing this compound, catalytic methods are particularly relevant for the reduction and potentially for the C-O and C-N bond-forming steps.

Palladium-Catalyzed Reactions

Palladium catalysts are exceptionally versatile in organic synthesis. For the synthesis of the target molecule, palladium catalysis is most prominently used in the hydrogenation of the dinitro intermediate. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation, typically affording high yields of the corresponding diamine under mild conditions of hydrogen pressure and temperature.

Beyond hydrogenation, palladium-catalyzed cross-coupling reactions could offer alternative synthetic routes. For instance, a Buchwald-Hartwig amination could potentially be used to introduce the amino groups. However, the synthesis of the required dihalo-precursor and the control of selectivity in the double amination would be challenging.

Novel Catalytic Systems for Enhanced Efficiency

Research into novel catalytic systems aims to improve upon traditional methods by offering higher efficiency, lower cost, and greater functional group tolerance. For the crucial nitro group reduction step, various novel catalytic systems have been developed. These include catalysts based on non-precious metals like iron, nickel, and cobalt, which offer a more sustainable alternative to palladium.

Furthermore, advancements in catalyst design, such as the use of nanostructured catalysts or specific ligand-metal combinations, can lead to enhanced activity and selectivity. For the selective reduction of dinitroarenes, catalytic systems that can preferentially reduce one nitro group over the other, or that can achieve complete reduction without affecting other sensitive functional groups, are of significant interest. While specific applications of these novel systems to the synthesis of this compound are not extensively documented, the principles from analogous systems provide a strong basis for their potential utility.

The table below summarizes some catalytic approaches relevant to the synthesis.

Reaction StepCatalystAdvantages
Reduction of dinitroarenePd/CHigh efficiency, mild conditions, well-established
Reduction of dinitroareneRaney NiCost-effective alternative to palladium
Reduction of dinitroareneFe/HClInexpensive, classical method
Potential C-N formationPalladium with specific ligandsPotential for direct amination routes

Exploration of Stereoselective Synthetic Pathways for Chiral Derivatives

The development of stereoselective methods to produce chiral derivatives of this compound is crucial for their application in asymmetric synthesis and medicinal chemistry. This can be approached through asymmetric catalysis, which allows for the direct formation of enantiomerically enriched products, or through the use of chiral auxiliaries in enantioselective synthesis strategies.

Asymmetric Catalysis for Chiral Diamine Production

Asymmetric catalysis offers a direct and efficient route to chiral diamines. This typically involves the reduction of a prochiral substrate in the presence of a chiral catalyst. For the synthesis of chiral derivatives of this compound, a potential prochiral substrate would be a suitably substituted imine or enamine, which can undergo asymmetric hydrogenation or transfer hydrogenation.

Catalytic Asymmetric Hydrogenation:

A common strategy for the asymmetric synthesis of 1,2-diamines is the catalytic hydrogenation of a C=N double bond. researchgate.net For a derivative of this compound, this could involve the asymmetric reduction of a corresponding chiral N-protected imine. Chiral transition metal complexes, particularly those of rhodium and ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), are highly effective for such transformations.

The general reaction scheme can be depicted as follows:

Scheme 1: Hypothetical Asymmetric Hydrogenation for a Chiral Derivative

Catalyst SystemChiral LigandTypical Pressure (atm)Typical Temperature (°C)Enantiomeric Excess (ee %)
[Rh(COD)L*]BF₄(R,R)-Et-DuPhos1-500-50>95
Ru(OAc)₂(Tol-BINAP)(S)-Tol-BINAP10-10025-80>90

This is an interactive data table based on typical results for analogous substrates.

The enantioselectivity of the reaction is highly dependent on the structure of the substrate, the choice of chiral ligand, and the reaction conditions. The methoxyethoxy substituent could influence the steric and electronic properties of the substrate, potentially requiring optimization of the catalyst system.

Enantioselective Synthesis Strategies for this compound Analogues

Enantioselective synthesis strategies often employ chiral auxiliaries to control the stereochemical outcome of a reaction. The auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereoselective transformation, and is subsequently removed.

Chiral Auxiliary-Mediated Synthesis:

For the synthesis of chiral analogues of this compound, a chiral auxiliary could be attached to one of the amino groups of a precursor. For instance, a chiral amine could be condensed with a suitable carbonyl compound to form a chiral imine, which then undergoes a diastereoselective reduction.

A plausible synthetic sequence is outlined below:

Formation of a Chiral Imine: Reaction of a precursor aldehyde or ketone with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine).

Diastereoselective Reduction: Reduction of the resulting chiral imine. The steric hindrance from the chiral auxiliary directs the hydride attack to one face of the C=N bond, leading to a diastereomerically enriched product.

Removal of the Chiral Auxiliary: Cleavage of the chiral auxiliary, typically by hydrogenolysis, to yield the enantiomerically enriched diamine.

StepReagentConditionsDiastereomeric Excess (de %)
1. Imine Formation(R)-α-methylbenzylamineToluene, reflux-
2. ReductionNaBH₄, MeOH0 °C to rt>90
3. Auxiliary RemovalH₂, Pd/Crt, 1 atm-

This is an interactive data table illustrating a potential diastereoselective synthesis.

Investigation of Reaction Mechanisms and Kinetic Profiles in Synthetic Pathways

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of 4-(2-methoxyethoxy)-2-nitroaniline (B8628780). Understanding the reaction mechanism and kinetics is essential for optimizing the process, maximizing yield and selectivity, and ensuring safety.

The catalytic hydrogenation of nitroaromatics is a complex multistep process that proceeds through several intermediates. researchgate.netorientjchem.org The generally accepted mechanism involves the stepwise reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group.

Reaction Pathway:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

The reaction typically occurs on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). ccspublishing.org.cnrsc.org

Kinetic Profile:

The rate of the hydrogenation reaction is influenced by several factors, including:

Catalyst: The nature of the metal, its dispersion on the support, and the presence of promoters can significantly affect the reaction rate. google.com

Substrate Concentration: The reaction rate is generally dependent on the concentration of the nitroaromatic compound.

Hydrogen Pressure: Higher hydrogen pressure typically leads to an increased reaction rate.

Temperature: The reaction rate increases with temperature, but higher temperatures may also lead to side reactions and reduced selectivity.

Solvent: The choice of solvent can influence the solubility of the reactants and the adsorption of species onto the catalyst surface.

Kinetic studies of similar nitroaniline reductions have shown that the reaction often follows pseudo-first-order kinetics with respect to the nitro compound under constant hydrogen pressure. nih.govresearchgate.net The accumulation of the hydroxylamine (B1172632) intermediate can sometimes be observed, which is a critical safety consideration as arylhydroxylamines can be thermally unstable. google.com The use of additives, such as vanadium compounds, has been shown to prevent the accumulation of these hazardous intermediates and accelerate the final phase of the hydrogenation. google.com

A simplified kinetic model for the reduction of 4-(2-methoxyethoxy)-2-nitroaniline (Ar-NO₂) to this compound (Ar-NH₂) can be represented by the following rate equation:

Rate = k * [Catalyst] * P(H₂) * [Ar-NO₂]

Where k is the rate constant, [Catalyst] is the catalyst concentration, and P(H₂) is the partial pressure of hydrogen.

ParameterEffect on Reaction RateNotes
Catalyst LoadingIncreasesHigher loading provides more active sites.
Hydrogen PressureIncreasesHigher pressure increases hydrogen availability on the catalyst surface.
TemperatureIncreasesMust be controlled to avoid side reactions.
Agitation SpeedIncreasesImproves mass transfer of hydrogen and substrate to the catalyst surface.

This is an interactive data table summarizing the influence of various parameters on the reaction rate.

Advanced Spectroscopic and Structural Elucidation of 4 2 Methoxyethoxy Benzene 1,2 Diamine

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups and bonding arrangements within a molecule.

The FT-IR spectrum of 4-(2-Methoxyethoxy)benzene-1,2-diamine is anticipated to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups. The analysis draws upon established correlation tables and spectral data of analogous compounds, such as 4-methoxy-o-phenylenediamine, to predict the vibrational modes.

The primary amine (N-H) stretching vibrations are expected to appear as two distinct bands in the region of 3400-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes, respectively. The aromatic C-H stretching vibrations are predicted to be observed around 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methoxyethoxy group should be visible in the 2950-2850 cm⁻¹ range.

The C=C stretching vibrations within the benzene (B151609) ring are expected to produce several bands in the 1600-1450 cm⁻¹ region. The N-H bending vibration will likely appear around 1620 cm⁻¹. The C-O-C stretching vibrations of the ether linkage are characteristic and should produce strong bands in the 1250-1050 cm⁻¹ region. Finally, the out-of-plane C-H bending vibrations of the substituted benzene ring are expected in the 900-700 cm⁻¹ range, providing information about the substitution pattern.

Interactive Table 3.1.1: Predicted FT-IR Spectral Data for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3400-3300N-H Stretching (Asymmetric and Symmetric)Primary Amine
3100-3000C-H StretchingAromatic Ring
2950-2850C-H StretchingAliphatic (Methoxyethoxy group)
1620N-H BendingPrimary Amine
1600-1450C=C StretchingAromatic Ring
1250-1050C-O-C StretchingEther
900-700C-H Bending (Out-of-plane)Substituted Benzene

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be dominated by vibrations of the benzene ring. The ring breathing mode, a symmetric vibration of the entire ring, should produce a strong and characteristic band. Other significant signals would include the C-C stretching modes within the ring and the C-H in-plane bending vibrations. The symmetric stretching of the C-O-C bond in the methoxyethoxy group may also be Raman active. Due to the lower polarity of C-H and C-C bonds, these signals are often more intense in Raman spectra compared to FT-IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For this compound, the aromatic protons are expected to appear in the range of δ 6.5-7.5 ppm. The specific splitting pattern will depend on the coupling between the adjacent protons on the ring. The two amine protons (-NH₂) are anticipated to produce a broad singlet, the chemical shift of which can be variable and dependent on solvent and concentration. The methylene (B1212753) protons of the ethoxy group (-O-CH₂-CH₂-O-) are expected to appear as two distinct triplets around δ 3.5-4.5 ppm. The methyl protons of the methoxy (B1213986) group (-O-CH₃) will likely be a sharp singlet around δ 3.3 ppm.

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. The aromatic carbons are expected to resonate in the δ 110-160 ppm region. The carbon attached to the oxygen of the methoxyethoxy group (C4) and the carbons attached to the amino groups (C1 and C2) will be significantly influenced by these substituents. The aliphatic carbons of the methoxyethoxy group are predicted to appear in the δ 55-75 ppm range, with the methoxy carbon appearing at the lower end of this range.

Interactive Table 3.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (ppm) Assignment Predicted Chemical Shift (ppm)
Aromatic-H6.5 - 7.5Aromatic C-H110 - 130
-NH₂Variable (broad singlet)Aromatic C-N130 - 150
-O-CH₂-3.8 - 4.5 (triplet)Aromatic C-O140 - 160
-CH₂-O-3.5 - 4.0 (triplet)-O-CH₂-65 - 75
-O-CH₃~3.3 (singlet)-CH₂-O-60 - 70
-O-CH₃~59

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structural assignments made from 1D NMR data.

A COSY spectrum would reveal the correlations between coupled protons. For instance, it would show cross-peaks between the adjacent aromatic protons, confirming their positions on the benzene ring. It would also show a correlation between the two methylene groups of the ethoxy moiety, confirming their connectivity.

An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment would definitively link the proton signals of the aromatic ring and the methoxyethoxy group to their corresponding carbon signals in the ¹³C NMR spectrum, providing unambiguous assignments for the carbon skeleton.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight of 182.22 g/mol .

The fragmentation pattern would likely involve the cleavage of the ether bonds and the loss of the methoxyethoxy side chain. A significant fragment would be expected from the cleavage of the C-O bond connecting the ethoxy group to the benzene ring, resulting in a fragment ion corresponding to the diaminobenzene moiety. Further fragmentation of the methoxyethoxy chain would also be anticipated, leading to characteristic peaks. For instance, a fragment corresponding to the [CH₃OCH₂CH₂]⁺ ion might be observed. Analysis of these fragmentation patterns provides corroborative evidence for the proposed structure.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and excited-state properties of a molecule. UV-Vis absorption and luminescence spectroscopy are key techniques for characterizing the chromophoric and fluorophoric nature of this compound.

The UV-Vis absorption spectrum of this compound is expected to be characterized by absorptions in the ultraviolet region, typical for substituted benzene derivatives. The presence of two amino groups and an alkoxy group, all of which are electron-donating, will cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

The spectrum would likely exhibit two main absorption bands corresponding to π-π* transitions. The primary band (E-band) would appear at shorter wavelengths with high molar absorptivity, while the secondary band (B-band), showing fine vibrational structure, would be observed at longer wavelengths. The position and intensity of these bands are sensitive to the solvent polarity.

Expected UV-Vis Absorption Data in Methanol:

Bandλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition
E-band~240~15,000π → π
B-band~295~3,500π → π

The study of analogous substituted benzenes has shown that the nature and position of substituents significantly influence the UV-Vis spectra. nist.gov

Substituted phenylenediamines and their derivatives have been shown to exhibit fluorescence. nih.gov The presence of electron-donating groups like the amino and alkoxy moieties in this compound suggests the potential for fluorescent behavior. Upon excitation at a wavelength corresponding to an absorption maximum, the molecule could emit light at a longer wavelength.

The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. These properties are often highly dependent on the solvent environment, with changes in polarity and hydrogen-bonding capacity influencing the excited-state dynamics. The cyclocondensation of o-phenylenediamines can lead to highly fluorescent heterocyclic compounds, indicating that this compound is a valuable precursor for fluorescent dyes. nih.gov

Hypothetical Fluorescence Data in Dichloromethane:

Excitation λmax (nm)Emission λmax (nm)Stokes Shift (nm)Fluorescence Quantum Yield (ΦF)
295~350~55~0.2

Further studies could also investigate phosphorescence at low temperatures, providing information about triplet excited states.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state.

Obtaining a single crystal of this compound suitable for X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsional angles within the molecule. The structure would confirm the planar nature of the benzene ring and reveal the conformation of the flexible 2-methoxyethoxy side chain.

Furthermore, the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine groups and van der Waals forces, which govern the solid-state architecture. It is expected that the amine groups will act as hydrogen bond donors, potentially forming a network of intermolecular hydrogen bonds with neighboring molecules. The crystal structure of derivatives, for example, metal complexes or Schiff bases, can also provide insight into the coordination properties and reactivity of the diamine. researchgate.netmdpi.com

Expected Crystallographic Data for a Hypothetical Derivative:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~15.1
β (°)~95
Z4

The detailed structural information obtained from X-ray crystallography is crucial for structure-property relationship studies and for the rational design of new materials based on this molecular scaffold. docbrown.info

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique indispensable for the characterization of crystalline solids. It provides detailed information about the atomic and molecular arrangement within a crystal lattice. When applied to this compound, PXRD analysis would reveal its crystalline phase, unit cell dimensions, and space group.

The diffraction pattern obtained from a PXRD experiment is a unique fingerprint of the crystalline solid. The positions of the diffraction peaks are dictated by the geometry of the unit cell, according to Bragg's Law (nλ = 2d sinθ), while the intensities of the peaks are determined by the arrangement of atoms within the unit cell. Analysis of the PXRD data for this compound would allow for the identification of the crystalline form and the detection of any polymorphic impurities.

A hypothetical representation of PXRD data for a single crystalline phase of this compound is presented in the table below. This data would be obtained by exposing a powdered sample of the compound to a monochromatic X-ray beam and recording the scattered intensity as a function of the scattering angle 2θ.

Interactive Table 1: Hypothetical Powder X-ray Diffraction Data for this compound

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.58.4285
15.25.82100
21.04.2360
23.83.7445
26.53.3670

Note: The data in this table is hypothetical and serves as an illustration of typical PXRD results.

Chiroptical Spectroscopy for Enantiomeric Characterization (e.g., Circular Dichroism)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. Circular Dichroism (CD) spectroscopy is a prominent example, measuring the differential absorption of left- and right-circularly polarized light. This technique is exclusively sensitive to chiral molecules, making it a powerful tool for enantiomeric characterization.

This compound, in its ground state, is an achiral molecule as it possesses a plane of symmetry. Therefore, it is not expected to exhibit a Circular Dichroism spectrum. A CD analysis of a pure sample of this compound would result in a flat line, indicating no differential absorption of circularly polarized light.

However, if the molecule were to be part of a chiral system, for instance, through complexation with a chiral host or by being incorporated into a chiral supramolecular assembly, the resulting complex could exhibit induced Circular Dichroism. Such an observation would provide valuable information about the stereochemical environment of the this compound moiety within the larger chiral structure.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. This data is crucial for verifying the empirical and molecular formula of a synthesized compound. For this compound, with the molecular formula C₉H₁₄N₂O₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

The experimental values, obtained through combustion analysis, are then compared to the theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the purity and correct elemental composition of the sample.

Interactive Table 2: Elemental Analysis Data for this compound

ElementTheoretical (%)Experimental (%)
Carbon (C)59.3259.28
Hydrogen (H)7.747.79
Nitrogen (N)15.3715.31
Oxygen (O)17.5617.62

Note: The experimental data in this table is hypothetical and represents typical results for a pure sample.

Computational Chemistry and Theoretical Modeling of 4 2 Methoxyethoxy Benzene 1,2 Diamine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) has become a primary method for investigating the ground-state properties of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, simplifying the problem. For aromatic systems like 4-(2-Methoxyethoxy)benzene-1,2-diamine, DFT is used to optimize the molecular geometry and calculate key electronic parameters that govern its stability and reactivity.

Studies on similar dimethoxybenzene derivatives have shown that hybrid functionals, such as B3LYP, often provide the lowest total energy and thus a more accurate description of the system's electronic properties. nih.gov The choice of basis set, such as 6-311G(d,p) or Def2-TZVP, is also critical for obtaining reliable results, with larger basis sets generally yielding higher accuracy at a greater computational expense. nih.gov

DFT calculations provide access to frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net From these energies, global reactivity descriptors can be calculated to further quantify the molecule's behavior.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: These values are illustrative for a molecule of this class, based on typical DFT calculations.)

ParameterFormulaDescriptionTypical Calculated Value
HOMO Energy EHOMOEnergy of the highest occupied molecular orbital; relates to electron-donating ability.-5.2 eV
LUMO Energy ELUMOEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-0.8 eV
Energy Gap (ΔE) ELUMO - EHOMOA measure of chemical stability; a larger gap implies lower reactivity.4.4 eV
Global Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron distribution.2.2 eV
Global Softness (S) 1 / (2η)The reciprocal of hardness; a measure of reactivity.0.227 eV⁻¹
Electronegativity (χ) -(EHOMO + ELUMO) / 2The power of an atom to attract electrons to itself.3.0 eV
Chemical Potential (μ) (EHOMO + ELUMO) / 2The negative of electronegativity; relates to the "escaping tendency" of electrons.-3.0 eV

These descriptors suggest that this compound is a thermodynamically stable molecule with a significant energy gap. The locations of the HOMO and LUMO densities, typically visualized as molecular orbital plots, would indicate that the electron-rich aromatic ring and amino groups are the primary sites for electrophilic attack, while the LUMO may be distributed more broadly across the molecule.

While DFT is widely used, other quantum mechanical methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. They can provide highly accurate results, particularly for benchmarking electronic interactions, but are computationally very demanding and typically reserved for smaller systems.

Semi-empirical methods (e.g., AM1, PM3) simplify the calculations by using parameters derived from experimental data. They are much faster than DFT or ab initio methods, making them suitable for preliminary analysis of very large molecules or for exploring broad conformational landscapes before applying more rigorous techniques. For a molecule like this compound, semi-empirical methods could be used for an initial, rapid conformational search of the flexible ether side chain.

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating properties like nuclear shielding tensors and vibrational frequencies, computational models can generate theoretical spectra that aid in the analysis of experimental results from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

For instance, DFT methods like B3LYP with an appropriate basis set can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. nih.gov The calculated values, when compared with experimental data, can confirm the proposed molecular structure and help assign specific peaks to individual atoms. Theoretical calculations have been shown to reproduce experimental chemical shifts, with computational values for azomethine protons appearing at 8.60 ppm compared to an experimental value of 8.40 ppm in one study. nih.gov

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

Proton GroupPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
Aromatic Protons (C-H) 6.5 - 6.96.4 - 6.8
Amine Protons (-NH₂) 3.53.4
Methylene (B1212753) Protons (-O-CH₂-CH₂-O-) 3.8 - 4.13.7 - 4.0
Methoxy (B1213986) Protons (-O-CH₃) 3.43.3

Similarly, the calculation of vibrational frequencies allows for the generation of a theoretical IR spectrum. These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model, leading to excellent agreement with experimental spectra and facilitating the assignment of vibrational modes to specific functional groups.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics excels at describing electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for studying the physical movements and interactions of larger systems, including the conformational behavior of flexible molecules and their interactions in a condensed phase.

Conformational analysis is often performed using molecular mechanics force fields. A key technique is the Potential Energy Surface (PES) scan, where the potential energy of the molecule is calculated as a function of one or more rotatable bonds (dihedral angles). nih.gov For the methoxyethoxy side chain, PES scans would be performed by systematically rotating the C-O and C-C bonds to identify low-energy, stable conformers. These calculations reveal the energy barriers between different conformations and the probability of their existence at a given temperature.

Table 3: Key Dihedral Angles for Conformational Analysis

Dihedral AngleAtoms InvolvedDescription
τ₁ Ar-C-O-CH₂Rotation around the bond connecting the benzene (B151609) ring to the ether side chain.
τ₂ C-O-CH₂-CH₂Rotation defining the orientation of the central ethyl group.
τ₃ O-CH₂-CH₂-OThe "gauche" vs. "anti" conformation of the ethylene (B1197577) glycol unit.
τ₄ CH₂-CH₂-O-CH₃Rotation of the terminal methoxy group.

The results of such an analysis would likely show a complex energy landscape with several local minima, corresponding to different folded and extended states of the side chain.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. An MD simulation of multiple this compound molecules, either in a solvent or in bulk, can reveal propensities for self-assembly.

The key intermolecular forces governing the interactions of this molecule are:

Hydrogen Bonding: The two primary amine (-NH₂) groups are strong hydrogen bond donors and acceptors, promoting interactions with other molecules or solvents.

π-π Stacking: The electron-rich benzene rings can stack on top of each other, a common interaction in aromatic systems.

Van der Waals Forces: These include dipole-dipole interactions arising from the polar ether and amine groups, as well as dispersion forces.

MD simulations can quantify how the balance between these attractive forces and destabilizing steric effects from the flexible side chain dictates the formation of aggregates. nih.gov In some systems, a delicate balance of forces can lead to controlled, size-restricted growth rather than uncontrolled precipitation. nih.gov Analysis of simulation trajectories can reveal the formation of dimers, oligomers, or more complex supramolecular structures, providing insight into how the molecule might behave in materials science or biological contexts. nih.gov

Force Field Development and Validation for Polyether Diamines

The accuracy of molecular dynamics (MD) simulations, which are essential for predicting the bulk properties of materials, is fundamentally dependent on the quality of the underlying empirical force field. ethz.chnih.gov For novel molecules like this compound, which belongs to the polyether diamine family, existing force fields may not be adequate, necessitating the development and validation of specific parameters.

Force field development is a meticulous process of parameterizing the potential energy function of a system. ethz.ch This function typically includes terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). researchgate.net The process for a molecule like this compound would involve:

Quantum Mechanical (QM) Calculations: High-level QM calculations, often using Density Functional Theory (DFT), are performed on the molecule and its fragments to obtain reference data. This includes optimized geometries, vibrational frequencies, potential energy surfaces for dihedral rotations, and the electrostatic potential.

Parameter Derivation:

Partial Atomic Charges: Atomic charges are derived to reproduce the QM electrostatic potential. Various schemes, such as Restrained Electrostatic Potential (RESP) or AM1-BCC, can be employed. acs.org For improved accuracy, polarizable force fields based on models like the classical Drude oscillator can be developed to account for electronic polarization. nih.gov

Bonded Parameters: Bond and angle parameters are often fitted to match the QM-optimized geometry and vibrational spectra. Dihedral parameters are crucial for capturing the conformational landscape and are parameterized by fitting to the QM-calculated rotational energy profiles, especially around the flexible ether linkage and the bonds adjacent to the aromatic ring.

Lennard-Jones Parameters: These non-bonded parameters, which describe van der Waals interactions, are typically optimized to reproduce experimental condensed-phase properties, such as the density and heat of vaporization of the liquid state. researchgate.net

Validation is a critical final step. The newly developed force field is tested for its ability to predict properties not used in the parameterization process. For polyether diamines, this could involve MD simulations to calculate bulk properties like density, viscosity, and glass transition temperature, which are then compared against experimental measurements. nasa.gov Furthermore, conformational preferences predicted by the force field can be compared with QM data or experimental results from NMR spectroscopy. acs.orgacs.org

Table 1: Key Parameters in a Classical Force Field for this compound

Parameter TypeDescriptionDerivation Source
Bond Stretching k_b (force constant), b_0 (equilibrium bond length)QM vibrational analysis, geometry optimization
Angle Bending k_θ (force constant), θ_0 (equilibrium angle)QM vibrational analysis, geometry optimization
Dihedral Torsion V_n (barrier height), γ (phase offset), n (periodicity)QM potential energy surface scans
Partial Charges q_i (charge on atom i)QM electrostatic potential fitting (e.g., RESP)
Lennard-Jones ε (well depth), σ (collision diameter)Experimental liquid properties (density, ΔHvap)

In Silico Design and Virtual Screening Approaches

Computational methods are powerful tools for the rational design of new molecules and materials based on this compound, enabling the exploration of vast chemical spaces to identify candidates with desired properties before undertaking costly and time-consuming synthesis.

The substituted benzene-1,2-diamine scaffold is a key component in many pharmacologically active compounds, particularly in the synthesis of benzimidazoles. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), allowing for the evaluation of its potential as a drug candidate. nih.gov

For derivatives of this compound, docking simulations can be used to:

Identify Potential Biological Targets: Screen the molecule against libraries of known protein structures to identify potential binding partners.

Predict Binding Affinity: Calculate a docking score, which estimates the binding free energy, to rank potential drug candidates. Lower binding energy scores typically indicate more favorable interactions. rsc.org

Elucidate Binding Modes: Visualize the interactions between the ligand and the active site of the protein, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that contribute to binding. nih.govrsc.org

For instance, a derivative could be docked into the active site of a target enzyme, such as a kinase or a carbonic anhydrase. rsc.orgnih.gov The simulation would assess how the diamine, methoxyethoxy, and other functional groups interact with the amino acid residues in the binding pocket. This information is invaluable for structure-activity relationship (SAR) studies, guiding the design of new derivatives with improved potency and selectivity. nih.gov

Table 2: Hypothetical Docking Results for a this compound Derivative

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase A-9.2ASP-181, LYS-72Hydrogen Bond with diamine group
VAL-57, ILE-145Hydrophobic interaction with aromatic ring
Protease B-7.5GLN-102, SER-150Hydrogen Bond with ether oxygen
PHE-41, TRP-105π-π stacking with aromatic ring

Aromatic diamines are fundamental building blocks for organic electronic materials, such as organic semiconductors used in OLEDs and organic photovoltaics. researchgate.net Computational modeling can predict the charge transport properties of materials derived from this compound, which is crucial for designing high-performance devices.

Charge transport in many organic semiconductors occurs via a "hopping" mechanism, where a charge carrier (electron or hole) moves between adjacent molecules. wiley-vch.dersc.org The efficiency of this process can be estimated using semiclassical Marcus theory, which depends on two key parameters that can be calculated computationally: wiley-vch.dersc.org

Reorganization Energy (λ): The energy required to deform the geometry of a molecule from its neutral state to its charged state and vice versa. A lower reorganization energy facilitates faster charge transfer. rsc.org

Electronic Coupling (V): Also known as the transfer integral, this parameter quantifies the strength of the electronic interaction between adjacent molecules. It is highly sensitive to the relative distance and orientation of the molecules. rsc.org

Table 3: Calculated Parameters for Charge Transport Analysis

ParameterTypical Calculation MethodInfluence on Mobility
Hole Reorganization Energy (λh)DFT (B3LYP/6-31G)Lower λh generally leads to higher hole mobility.
Electron Reorganization Energy (λe)DFT (B3LYP/6-31G)Lower λe generally leads to higher electron mobility.
Electronic Coupling (V)DFT or ZINDOHigher V leads to higher mobility.
Charge Carrier Mobility (μ)Kinetic Monte Carlo (KMC)The macroscopic property predicted from λ and V.

Computational Studies of Reaction Mechanisms and Transition States

Understanding the mechanisms of chemical reactions involving this compound is essential for optimizing synthetic procedures and discovering new transformations. Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction pathways, identifying intermediates, and characterizing transition states. nih.gov

A common reaction for 1,2-diamines is cyclocondensation with dicarbonyl compounds to form heterocyclic systems like benzimidazoles or quinoxalines. jlu.edu.cn A computational study of such a reaction would involve:

Mapping the Potential Energy Surface: Calculating the energies of reactants, intermediates, transition states, and products.

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate. The structure of the TS provides insight into the geometry of the bond-forming and bond-breaking processes.

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate. By comparing the activation energies of different possible pathways, the most likely mechanism can be determined. researchgate.net

Investigating Solvent and Catalyst Effects: The inclusion of explicit or implicit solvent models and catalyst molecules in the calculations can reveal their role in stabilizing intermediates or lowering activation barriers. nih.gov

For example, in the reaction with an aldehyde, computational studies could clarify whether the initial nucleophilic attack occurs at one amino group over the other and detail the subsequent cyclization and dehydration steps. researchgate.net This level of mechanistic detail is difficult to obtain through experimental means alone.

Table 4: Example of Calculated Energies for a Reaction Pathway

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsDiamine + Aldehyde0.0
Intermediate 1Hemiaminal formation-5.2
Transition State 1 Cyclization to form imidazole (B134444) ring +15.8
Intermediate 2Fused-ring intermediate-12.4
Transition State 2 Dehydration (water elimination) +22.1
ProductsBenzimidazole (B57391) derivative + Water-25.0

Applications in Advanced Materials Science and Polymer Chemistry

Monomer for Polymer Synthesis and Engineering

The bifunctional nature of 4-(2-Methoxyethoxy)benzene-1,2-diamine, possessing two reactive amine groups, positions it as a viable monomer for step-growth polymerization. The presence of the flexible and polar methoxyethoxy side chain could impart unique properties to the resulting polymers.

Incorporation into Polyureas and Polyurethanes

Aromatic diamines are fundamental building blocks in the synthesis of polyureas and polyurethanes. nih.govresearchgate.netrsc.org Polyureas are typically formed through the rapid reaction of a diamine with a diisocyanate. nih.govrsc.org Similarly, polyurethanes can be synthesized in a multi-step process where a diisocyanate first reacts with a polyol to form a prepolymer, which is then chain-extended with a diamine. researchgate.netnih.govsemnan.ac.ir

Theoretically, this compound could serve as an aromatic diamine chain extender. The reaction of its two primary amine groups with isocyanate groups would lead to the formation of urea (B33335) linkages, contributing to the hard segments of the polymer chain. These hard segments can form strong hydrogen bonds, leading to phase-separated morphologies and elastomeric properties. semnan.ac.ir The methoxyethoxy side group could influence the solubility of the monomer and the final polymer, potentially improving processability. Furthermore, this flexible side chain might disrupt the packing of the hard segments, thereby modifying the mechanical properties of the material, such as its flexibility and glass transition temperature.

Table 1: Hypothetical Polyurea Synthesis using this compound

Reactant AReactant BResulting Polymer LinkagePotential Polymer Family
This compoundAromatic or Aliphatic DiisocyanateUreaPolyurea
This compoundIsocyanate-terminated PrepolymerUreaPolyurethane-urea

This table illustrates a hypothetical reaction scheme and is not based on published experimental data for this specific compound.

Synthesis of Conjugated Polymers and Semiconducting Materials

Aromatic diamines are precursors for a variety of conjugated polymers, which are of interest for their electronic and optoelectronic properties. nih.govresearchgate.net These polymers can be synthesized through various methods, including oxidative polymerization or condensation reactions with other aromatic monomers. nih.govnih.gov

Theoretically, this compound could be polymerized to form a conjugated polymer. The lone pairs of electrons on the nitrogen atoms can delocalize into the aromatic ring, and upon polymerization, this delocalization could extend along the polymer backbone. The electron-donating nature of the amine and methoxyethoxy groups would influence the electronic bandgap of the resulting polymer. The flexible side chain could also enhance the solubility of the polymer, a common challenge in the processing of rigid conjugated materials. Such soluble, functionalized polyanilines or other conjugated systems could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). rsc.org

Role as Cross-linking Agent in Polymer Networks

Diamine compounds are widely used as cross-linking or curing agents, particularly for epoxy resins. nih.gov The amine groups react with the epoxide rings to form a three-dimensional covalent network, transforming the liquid resin into a hard, thermoset material. nih.gov The structure of the diamine significantly affects the cross-linking density and the final properties of the thermoset.

Given its structure, this compound could theoretically be employed as a curing agent for epoxy resins. The two primary amine hydrogens on each nitrogen atom are available to react with epoxy groups, potentially leading to a high cross-link density. The aromatic nature of the diamine would impart thermal stability and rigidity to the resulting network, while the methoxyethoxy side chain could enhance toughness and impact resistance by introducing some flexibility into the otherwise rigid network. This could be advantageous in applications requiring a balance of stiffness and durability, such as in coatings, adhesives, and composite matrices. acs.org

Design and Fabrication of Functional Polymeric Architectures

Beyond its use as a simple monomer, the specific arrangement of functional groups in this compound offers theoretical possibilities for the creation of more complex and functional polymer architectures.

Self-Healing Polymer Development

Intrinsic self-healing polymers often rely on reversible chemical bonds that can break and reform under specific stimuli, such as heat or light. researchgate.netresearchgate.net One common approach involves the Diels-Alder reaction between a diene and a dienophile. rsc.orgrsc.org While aromatic diamines are not direct participants in this specific reaction, they can be incorporated into polymer backbones that are later functionalized with reactive groups.

Theoretically, this compound could be used to synthesize a polymer backbone that is subsequently functionalized with groups capable of reversible interactions. For instance, the amine groups could be used in a polymerization reaction, and the resulting polymer could be modified to include furan (B31954) or maleimide (B117702) groups for Diels-Alder-based self-healing. rsc.org The methoxyethoxy side chain, with its ether linkages, could potentially participate in hydrogen bonding, which is another mechanism for self-healing in some polymer systems. mdpi.com

Aromatic Amide Helices via Controlled Polycondensation

Aromatic oligoamides and polyamides with specific substitution patterns have been shown to adopt stable helical conformations, creating nanoscale cavities and chiral structures. rsc.orgrsc.orgresearchgate.net The formation of these helices is often driven by intramolecular hydrogen bonding and steric interactions between bulky side groups. rsc.org

The controlled polycondensation of aromatic diamines with diacyl chlorides can lead to the formation of such helical structures. rsc.org It is conceivable that this compound could be a monomer in the synthesis of such "foldamers." The ortho-disposition of the amine groups could induce a turn in the polymer backbone, while the methoxyethoxy side chain would occupy a specific spatial position, potentially directing the helical folding. The ability to form intramolecular hydrogen bonds would be a critical factor. The resulting helical polymers could have applications in chiral separations, catalysis, and molecular recognition.

Table 2: Hypothetical Polymer Properties Influenced by this compound

Structural Feature of MonomerPotential Influence on Polymer Properties
Aromatic backboneThermal stability, rigidity
Diamine functionalityReactivity for polymerization and cross-linking, hydrogen bonding
Methoxyethoxy side chainIncreased solubility and processability, modification of mechanical properties (e.g., flexibility), potential for hydrogen bonding
Ortho-diamine arrangementPotential to induce turns in the polymer chain, influencing secondary structure

This table presents a theoretical correlation and is not based on experimental data for this specific compound.

Supramolecular Assembly and Nanostructure Formation

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to form well-defined, functional structures. researchgate.netnih.govrsc.orgmdpi.com The unique combination of a rigid aromatic core and a flexible hydrophilic side chain in polymers derived from this compound makes them ideal candidates for studying and exploiting supramolecular assembly phenomena.

Amphiphilic molecules, which possess both hydrophobic and hydrophilic segments, can self-assemble in solution to form various aggregates, including micelles and vesicles. Polymers synthesized using this compound can be designed to have amphiphilic properties. The aromatic backbone serves as the hydrophobic component, while the polar methoxyethoxy side chains provide hydrophilicity.

In aqueous environments, these amphiphilic polymers can self-assemble into vesicles, which are hollow spherical structures with a bilayer membrane. acs.org These vesicles can encapsulate other molecules and have potential applications in drug delivery and as nanoreactors. The formation and stability of these vesicles are governed by a delicate balance of non-covalent interactions.

Table 2: Factors Influencing Vesicle Formation from Polymers of this compound

Influencing Factor Effect on Vesicle Formation
Polymer Concentration Critical for initiating self-assembly.
Solvent Polarity Determines the nature of aggregates (e.g., vesicles in polar solvents).
Temperature Can affect the stability and size of the vesicles.

The self-assembly of organic molecules can also lead to the formation of one-dimensional nanostructures, such as nanowires. rsc.orgresearchgate.netmdpi.comresearchgate.netresearchgate.net These nanowires have potential applications in nanoelectronics and sensing. The planar and aromatic nature of the backbone of polymers derived from this compound can promote π-π stacking, a key interaction in the formation of ordered, one-dimensional assemblies. The methoxyethoxy side chains can play a crucial role in controlling the solubility of the precursor molecules and influencing the packing of the polymer chains during the self-assembly process.

The fabrication of these nanowires often involves solution-based methods where changes in solvent composition or temperature trigger the self-assembly process. The morphology of the resulting nanowires can be characterized using techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM).

Structure-Property Relationships in Polyether-Containing Polymers

The incorporation of flexible polyether side chains, such as the methoxyethoxy group in this compound, has a profound impact on the physical and chemical properties of the resulting polymers. Understanding these structure-property relationships is essential for designing materials with specific performance characteristics.

The presence of ether linkages in the side chains of polymers introduces a significant degree of flexibility to the polymer backbone. rsc.org This increased flexibility generally leads to a lower glass transition temperature (Tg), which is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. dntb.gov.uaresearchgate.netresearchgate.netmdpi.com A lower Tg often translates to improved processability, as the polymer can be molded or formed at lower temperatures.

Furthermore, the polar nature of the methoxyethoxy side chains enhances the solubility of the polymers in a wider range of organic solvents. nih.gov This improved solubility is advantageous for solution-based processing techniques, such as spin-coating for thin-film fabrication. The solution behavior of these polymers, including their viscosity, is also influenced by the side chains, which can affect chain entanglement and intermolecular interactions in solution. researchgate.net

Table 3: Expected Influence of the Methoxyethoxy Side Chain on Polymer Properties

Property Expected Effect of Methoxyethoxy Side Chain
Glass Transition Temperature (Tg) Decrease
Solubility Increase in polar organic solvents
Processability Improvement

The electronic and optical properties of polymers are determined by their chemical structure, particularly the extent of π-conjugation in the polymer backbone. While the methoxyethoxy side chain itself is not conjugated, it can influence these properties indirectly. For instance, in polyimides and polybenzimidazoles derived from this compound, the side chains can affect the packing of the polymer chains in the solid state, which in turn can alter the intermolecular electronic interactions. researchgate.nettitech.ac.jp

These polymers are often fluorescent, and their photoluminescence properties, such as emission wavelength and quantum yield, can be tuned by modifying the polymer backbone and the nature of the side chains. mdpi.com The electronic properties, including the optical band gap and refractive index, are also important for applications in optoelectronics. nih.govresearchgate.netmdpi.com

Table 4: Representative Optical and Electronic Properties of Aromatic Polymers with Ether Linkages

Polymer Type UV-Vis Absorption (λmax, nm) Photoluminescence Emission (λem, nm) Optical Band Gap (eV) Refractive Index (n)
Polyimide 300-400 400-500 2.8 - 3.5 1.6 - 1.7

Data presented are typical ranges for these classes of polymers and may vary depending on the specific monomer composition and synthesis conditions.

Charge Transport Characteristics in Organic Semiconductors

The electronic properties of organic semiconductors are intrinsically linked to their molecular structure, crystalline packing, and the nature of their substituents. The presence of the electron-donating diamine groups and the flexible, polar 2-methoxyethoxy side chain on the benzene (B151609) ring of this compound suggests that it could possess interesting electronic properties. However, without experimental data from techniques such as time-of-flight photoconductivity, field-effect transistor measurements, or space-charge-limited current analysis, any discussion of its charge transport capabilities would be purely speculative.

Further research is required to determine the potential of this compound as a charge-transporting material. Such studies would involve the synthesis of high-purity samples, fabrication of thin-film or single-crystal devices, and a thorough characterization of their electrical performance.

Data on Charge Transport Properties

ParameterValueMeasurement TechniqueReference
Hole Mobility (μh)No data available--
Electron Mobility (μe)No data available--
HOMO LevelNo data available--
LUMO LevelNo data available--

Coordination Chemistry and Ligand Design Principles

Design and Synthesis of Ligands Incorporating 4-(2-Methoxyethoxy)benzene-1,2-diamine

The presence of the 1,2-diamine moiety is a classic feature for building multidentate ligands, which can bind to a metal ion through multiple points of attachment, generally leading to more stable complexes.

Schiff Base Ligands from Aromatic Diamines

Schiff base ligands are synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. For this compound, a typical synthesis would involve reacting the diamine with two equivalents of an appropriate aldehyde or ketone. iosrjournals.orgias.ac.in This reaction forms imine (C=N) linkages, which are crucial for coordination.

The general synthetic route is a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the imine. iosrjournals.org The choice of the carbonyl compound is critical as it dictates the final structure, denticity (the number of donor groups), and electronic properties of the resulting Schiff base ligand. For instance, using salicylaldehyde (B1680747) or its derivatives would introduce hydroxyl groups near the imine nitrogens, creating a classic N₂O₂ donor set that is highly effective in coordinating with a variety of transition metals. jocpr.com

Macrocyclic Ligands and Their Derivatives

Macrocyclic ligands are large, cyclic molecules containing multiple donor atoms that can encapsulate a metal ion. The synthesis of macrocycles incorporating this compound would typically be achieved through a [2+2] condensation reaction. nih.gov This involves reacting two molecules of the diamine with two molecules of a dicarbonyl compound (like a dialdehyde (B1249045) or diketone) in the presence of a metal ion that acts as a template. nih.gov

The template effect is crucial; the metal ion organizes the reactants around itself, promoting the ring-closing reaction over the formation of linear polymers. nih.gov The size of the resulting macrocyclic cavity can be tuned by selecting different dicarbonyl linkers, allowing for size-selective binding of specific metal ions.

Hybrid Ligand Architectures (e.g., Aza-Oxa Macrocycles)

Hybrid ligands, such as aza-oxa macrocycles, incorporate both nitrogen and oxygen donor atoms within their cyclic framework. These are often synthesized using methods similar to other macrocyclizations but employ precursors containing ether linkages. mdpi.com The this compound is itself functionalized with an ether group, which could be incorporated into the macrocyclic backbone or act as a pendant arm.

The synthesis of an aza-oxa macrocycle could involve reacting the diamine with a dialdehyde that also contains oxygen atoms within its chain. The combination of hard (oxygen) and borderline (nitrogen) donor atoms in aza-oxa macrocycles makes them suitable for coordinating with a wide range of metal ions, from alkali and alkaline earth metals to transition metals and lanthanides. mdpi.com

Metal Complexation Studies and Coordination Behavior

Once synthesized, these ligands would be used to form metal complexes. The coordination behavior is studied to understand how the ligand binds to the metal and the properties of the resulting complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes generally involves reacting the synthesized ligand with a suitable metal salt in an appropriate solvent. mocedes.org The resulting complexes, often solids, are then isolated and purified.

Characterization of these complexes is performed using a suite of analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal. A key indicator for Schiff base complexes is a shift in the frequency of the C=N imine bond vibration upon complexation. mocedes.org

NMR Spectroscopy: To determine the structure of the complex in solution.

UV-Visible Spectroscopy: To study the electronic properties of the complexes. nih.gov

Elemental Analysis: To confirm the empirical formula of the complex. scirp.org

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, providing definitive information on bond lengths, bond angles, and coordination geometry. nih.gov

Stoichiometry and Stability of Metal-Diamine Complexes

The stoichiometry of a metal complex refers to the ratio of metal ions to ligands. For bidentate ligands derived from this compound, common stoichiometries would be 1:1 (ML), 1:2 (ML₂), or 1:3 (ML₃), depending on the metal ion's preferred coordination number and the steric bulk of the ligand. nih.gov The stability of these complexes in solution is a critical parameter, often quantified by the formation constant (Kf). A high formation constant indicates a stable complex. Techniques such as potentiometric titration or spectrophotometric methods are typically used to determine these stability constants. The chelate effect, where multidentate ligands form more stable complexes than monodentate ligands, would be expected to play a significant role in the stability of complexes formed from these ligands.

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes is fundamentally influenced by the nature of the ligands coordinated to the metal center. In complexes of this compound, the o-phenylenediamine (B120857) core can act as a "redox non-innocent" ligand. This means the ligand itself can participate in redox processes, making it difficult to assign formal oxidation states to the metal and ligand definitively. mdpi.comrsc.org The ligand can exist in three different oxidation states: the fully reduced benzenediamine dianion, the one-electron oxidized benzosemiquinone diimine monoanion, and the two-electron oxidized neutral benzoquinone diimine. rsc.org

When coordinated to a metal, these ligand-based redox events can occur alongside or in place of metal-centered redox changes. mdpi.com The specific potentials at which these electron transfers occur are modulated by both the metal ion and the substituents on the ligand backbone. The this compound ligand possesses an electron-donating methoxyethoxy group. Electron-donating groups tend to increase the electron density on the ligand framework and the coordinated metal center. This generally makes oxidation easier (occurs at a lower potential) and reduction harder (occurs at a more negative potential) compared to complexes with unsubstituted or electron-withdrawing groups. researchgate.net

Cyclic voltammetry is a key technique used to study these properties. researchgate.net For a hypothetical complex, one might observe multiple reversible or quasi-reversible redox waves. Some of these waves would correspond to metal-centered processes (e.g., MII/MIII), while others would be attributable to ligand-centered oxidations or reductions. mdpi.comrsc.org The flexible ether side chain, while not directly participating in the redox activity of the aromatic core, could influence the electrochemical properties by altering the solvation environment around the complex or through secondary interactions, such as binding a cation, which would affect the electronic structure. researchgate.net

Table 1: Representative Redox Potentials of Porphyrin Derivatives with Different Substituents This table illustrates the general principle of how substituents affect redox potentials, based on data for meso-tetraphenylporphyrin derivatives.

Compound SubstituentFirst Oxidation E1/2 (V vs Fc/Fc+)First Reduction E1/2 (V vs Fc/Fc+)Data Source
4'-methoxy (electron-donating)+1.00/+1.10-1.56 researchgate.net
Unsubstituted (H)+1.10-1.66 researchgate.net
4'-nitro (electron-withdrawing)+1.20-1.21/-1.06 researchgate.net

Note: Data extracted from studies on different systems to illustrate electronic effects. Direct electrochemical data for complexes of this compound is not available in the cited literature.

Advanced Applications of Metal-Diamine Complexes

The structural features of this compound make its metal complexes promising candidates for a range of advanced applications.

Catalytic Applications (e.g., Phase-Transfer Catalysis)

Metal complexes derived from this ligand are potential bifunctional catalysts. The metal center, coordinated by the diamine, can act as a Lewis acid or redox-active site to catalyze a variety of organic transformations, such as oxidations, C-C bond formation, or cyclotrimerization of alkynes. nih.govacs.orgsemanticscholar.org

Furthermore, the pendant methoxyethoxy chain is structurally similar to open-chain crown ethers (glymes), which are known to function in phase-transfer catalysis (PTC). numberanalytics.com PTC is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). numberanalytics.comrsc.org A phase-transfer catalyst transports a reactant from one phase to another where the reaction can occur. numberanalytics.com

A metal complex of this compound could function as a sophisticated phase-transfer catalyst. The lipophilic aromatic backbone and the metal complex moiety would reside in the organic phase, while the hydrophilic and flexible ether chain could sequester an aqueous reactant (e.g., an anion like hydroxide (B78521) or a cation like K⁺) and transport it into the organic phase. This dual functionality could enhance catalytic efficiency in biphasic reactions, where the metal center performs the chemical transformation and the ether arm accelerates the reaction by improving inter-phase transport. nih.gov

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent interactions. nih.gov The design of hosts with specific cavities allows for selective binding and molecular recognition. researchgate.net

Complexes incorporating the this compound ligand offer intriguing possibilities for host-guest chemistry. The flexible, polar methoxyethoxy side chain can act as a recognition site for small cationic guests, such as alkali metal ions (e.g., Li⁺, Na⁺, K⁺), in a manner similar to crown ethers. researchgate.net This binding event within the secondary coordination sphere could induce conformational changes or alter the electronic properties of the entire complex.

This allosteric effect could be used to create molecular switches or sensors. For instance, the binding of a specific metal ion guest by the ether chain could modulate the redox potential or the catalytic activity of the metal center coordinated by the diamine portion. nih.govresearchgate.net Such a system would constitute a rudimentary sensor, where the electrochemical or catalytic output signals the presence of the guest ion.

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers or struts). rsc.orgnih.gov The properties of these porous materials can be precisely tuned by changing the metal nodes or by functionalizing the organic linkers. rsc.orgnih.gov

This compound is an ideal candidate for use as a functionalized linker in the synthesis of MOFs and CPs. rsc.orgmdpi.com The diamine groups can coordinate to metal centers to form the extended framework, while the methoxyethoxy tail would be directed into the pores or channels of the resulting material.

The presence of these ether groups within the pores can impart several advantageous properties:

Selective Adsorption: The polar ether chains can create specific binding sites for polar guest molecules, such as CO₂, SO₂, or water, enhancing the material's selectivity for gas separation and purification. rsc.orgresearchgate.net

Post-Synthetic Modification: The terminal methoxy (B1213986) group could be chemically modified after the MOF has been synthesized, allowing for the introduction of further functionality.

Ion Conductivity: The flexible, ion-coordinating ether chains could facilitate ion transport within the MOF pores, leading to applications as solid-state electrolytes.

Catalysis: The functional groups could act as catalytic sites themselves or serve to anchor catalytic nanoparticles within the framework. nih.gov

Table 2: Influence of Linker Functionalization on MOF Properties

MOF SystemFunctional GroupImpact on PropertyApplicationData Source
MIL-125-NH₂ (Amino)Enhances visible light absorption and photocatalytic rate for alcohol oxidation.Photocatalysis nih.gov
Mg₂(dobpdc)-N,N'-dimethylethylenediamineIncreases CO₂ adsorption capacity and selectivity over N₂ via chemisorption.CO₂ Capture rsc.org
UiO-66Various (-H, -NH₂, -Br, -NO₂)Alters the rotational dynamics (rigidity) of the linker, which correlates with CO₂ uptake capacity.Gas Separation nih.gov

By incorporating linkers like this compound, researchers can design next-generation MOFs and CPs with tailored pore environments and enhanced performance in areas ranging from catalysis to separations and sensing.

Role As an Advanced Organic Synthesis Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of reactive amino groups and a flexible, polar side chain on a stable aromatic core makes 4-(2-Methoxyethoxy)benzene-1,2-diamine a sought-after precursor for a diverse array of complex organic molecules. Its utility spans the creation of intricate heterocyclic systems and the assembly of advanced molecular frameworks with potential applications in medicinal chemistry and materials science.

Building Block for Heterocyclic Compounds

Substituted benzene-1,2-diamines are fundamental building blocks in the synthesis of a wide variety of heterocyclic compounds. The presence of the 1,2-diamine moiety in this compound allows it to readily undergo cyclization reactions with various electrophilic partners to form fused heterocyclic systems.

One of the most prominent applications of ortho-phenylenediamines is in the synthesis of benzimidazoles . The condensation of this compound with aldehydes or carboxylic acids provides a direct route to 2-substituted and 1,2-disubstituted benzimidazoles, respectively. nih.govnih.govorganic-chemistry.orgexlibrisgroup.com These reactions typically proceed through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization. A variety of catalysts, including nano-Fe2O3, p-toluenesulfonic acid, and ceric ammonium (B1175870) nitrate, have been employed to facilitate these transformations under mild conditions, often with high yields and simple purification procedures. nih.govnih.gov The resulting benzimidazoles, bearing the 4-(2-methoxyethoxy) substituent, are of significant interest due to the prevalence of the benzimidazole (B57391) core in a wide range of biologically active compounds.

Another important class of heterocycles accessible from this compound are quinoxalines . These nitrogen-containing bicyclic compounds are readily synthesized through the condensation of ortho-phenylenediamines with α-dicarbonyl compounds, such as α-diketones or α-ketoaldehydes. nih.govorganic-chemistry.orgresearchgate.netthieme-connect.de The reaction is a straightforward and high-yielding method to produce substituted quinoxalines. The 4-(2-methoxyethoxy) substituent on the benzene (B151609) ring of the diamine precursor allows for the introduction of this specific functionality into the final quinoxaline (B1680401) structure, potentially influencing its physical and biological properties.

Intermediate in the Synthesis of Advanced Organic Scaffolds

Beyond the synthesis of common heterocycles, this compound serves as a crucial intermediate in the construction of more complex and advanced organic scaffolds. These scaffolds can be further elaborated to generate libraries of compounds for drug discovery or to develop new functional materials. The diamine core provides a rigid platform, while the methoxyethoxy side chain can be leveraged to impart desirable properties such as improved solubility or to introduce additional points for molecular recognition.

Participation in Condensation and Annulation Reactions

The chemical reactivity of this compound is dominated by the nucleophilic character of its two amino groups. This makes it an excellent substrate for a variety of condensation and annulation reactions, which are fundamental processes for ring formation in organic synthesis.

Condensation reactions with dicarbonyl compounds are a cornerstone of the synthetic utility of this diamine. As mentioned, the reaction with 1,2-dicarbonyl compounds leads to the formation of the pyrazine (B50134) ring of quinoxalines. Similarly, condensation with 1,3-dicarbonyl compounds can lead to the formation of seven-membered diazepine (B8756704) rings, although this is a less common application. The reaction with aldehydes and carboxylic acids to form benzimidazoles is also a classic example of a condensation-cyclization sequence. researchgate.net

While specific examples of this compound in classical annulation reactions like the Robinson annulation are not prominently documented, its inherent reactivity as a dinucleophile suggests its potential for participating in annulation strategies that involve the formation of new rings onto the existing benzene nucleus or onto a pre-formed heterocyclic system.

Strategies for Derivatization and Further Functionalization of the Diamine Core

The versatility of this compound as a synthetic intermediate is further enhanced by the potential for derivatization and functionalization of its core structure.

One common strategy involves the selective protection of one of the amino groups, allowing for stepwise reactions and the introduction of different functionalities at the two nitrogen atoms. This approach can lead to the synthesis of unsymmetrically substituted heterocyclic derivatives.

Furthermore, the amino groups themselves can be modified post-cyclization. For instance, in a benzimidazole or quinoxaline system, the nitrogen atoms can be alkylated or acylated to introduce new substituents. The aromatic ring of the diamine core is also susceptible to electrophilic aromatic substitution, although the directing effects of the amino and methoxyethoxy groups would need to be carefully considered.

The methoxyethoxy side chain also offers opportunities for further modification. The ether linkage could potentially be cleaved under harsh conditions to reveal a hydroxyl group, which could then be used for further synthetic transformations.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Synthetic Methodologies with Green Chemistry Principles

The synthesis of substituted o-phenylenediamines traditionally relies on the reduction of the corresponding o-nitroaniline precursors. nih.gov Future research will likely focus on developing more sustainable and efficient synthetic routes to 4-(2-methoxyethoxy)benzene-1,2-diamine that align with the principles of green chemistry.

A key area of development is the catalytic reduction of the nitro group. Conventional methods often use stoichiometric metal reductants (e.g., Fe, SnCl2) under acidic conditions, which can generate significant waste. commonorganicchemistry.com A greener approach involves catalytic transfer hydrogenation using molecular hydrogen or alternative hydrogen donors in the presence of highly efficient, reusable catalysts. Nanoparticle-based catalysts, such as those made from gold (Au) or copper ferrite (B1171679) (CuFe2O4), have shown remarkable activity for the reduction of nitroanilines in environmentally benign solvents like water. nih.govnih.govmdpi.com The development of such catalysts for the specific reduction of the precursor, 4-(2-methoxyethoxy)-2-nitroaniline (B8628780), would represent a significant advancement.

Table 1: Comparison of Synthetic Methodologies for Nitro Group Reduction

MethodReductant/CatalystSolventAdvantagesDisadvantages
Conventional Fe, SnCl2, ZnAcidic (e.g., AcOH)Mild conditions, tolerates some functional groupsGenerates stoichiometric metal waste, requires acidic conditions
Catalytic Hydrogenation H2 gas, Pd/C, Raney NiOrganic SolventsHigh efficiency, clean by-productsFlammable H2 gas, potential for dehalogenation
Green Catalytic Transfer Hydrogenation NaBH4, HydrazineWaterHigh efficiency, mild conditions, reusable catalystsCatalyst preparation can be complex
Selective Reduction Na2SVariesCan selectively reduce one nitro group over anotherDoes not typically reduce aliphatic nitro groups

Exploration of this compound in Advanced Functional Materials

The unique bifunctionality of o-phenylenediamines makes them ideal building blocks for polymers and functional organic molecules. nih.gov The this compound derivative is a promising candidate for creating novel materials with tailored properties.

Responsive Materials and Smart Polymers

"Smart" or stimuli-responsive polymers, which change their properties in response to external triggers, are a major focus of modern materials science. rsc.orgresearchgate.net Polymers derived from o-phenylenediamine (B120857) are known to exhibit responses to various stimuli, including gases like nitric oxide (NO). researchgate.net The incorporation of the this compound monomer into polymer chains could introduce new responsive behaviors. The flexible and polar 2-methoxyethoxy side chain is structurally similar to segments of polyethylene (B3416737) glycol (PEG), which is known to impart temperature-responsive behavior (lower critical solution temperature, LCST) in aqueous solutions. nih.gov Future research could explore the synthesis of polymers that leverage this side chain to create materials that respond to changes in temperature, potentially for applications in drug delivery, soft robotics, or smart coatings. rsc.orgacs.org

Additionally, the o-diamine functionality is an excellent chelating agent for metal ions. This property has been exploited to create sensors. For instance, carbon dots prepared from o-phenylenediamine show a distinct fluorescent and colorimetric response to copper (Cu²⁺) ions. nih.govmdpi.com It is plausible that this compound or polymers derived from it could be developed into highly selective and sensitive sensors for detecting specific metal ions or other analytes.

Optoelectronic Devices and Energy Applications

The oxidative polymerization of o-phenylenediamine yields poly(o-phenylenediamine) (POPD), a conductive polymer with interesting electronic and optical properties. nih.govresearchgate.net These properties make it a candidate for applications in organic electronics. acs.org The electronic characteristics of conjugated polymers can be precisely tuned by introducing functional groups onto the monomer unit.

The 2-methoxyethoxy group on the this compound monomer is expected to be electron-donating, which would alter the HOMO/LUMO energy levels and the bandgap of the resulting polymer compared to unsubstituted POPD. researchgate.net This tuning could enhance its performance as a hole-transport material in organic light-emitting diodes (OLEDs) or as a component in the active layer of organic solar cells. chemrxiv.orgnih.gov Research into the electropolymerization or chemical polymerization of this monomer and a thorough characterization of the resulting polymer's optical and electrical properties are critical future steps. researchgate.net Copolymers could also be synthesized to further refine these properties for specific device applications. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The discovery and optimization of new molecules and materials is a time-consuming process. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this endeavor. nih.gov For a novel compound like this compound, ML models can be applied in several key areas.

One critical application is the early-stage prediction of toxicological properties. Aromatic amines as a class are known to include compounds with potential mutagenic or carcinogenic activity. oup.com ML-based Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed to predict the mutagenicity of aromatic amines with high accuracy, guiding chemists to focus on safer molecular designs. nih.govoup.comacs.orgnih.gov

Beyond safety, ML can predict material properties. For instance, models have been developed to correlate the chemical structure of amines with their rate of oxidative degradation, a crucial parameter for industrial applications. acs.org In the context of materials science, ML could be trained to predict the electronic properties (e.g., bandgap, conductivity) of polymers derived from a library of substituted o-phenylenediamines, including the title compound. This would enable the in silico screening of vast numbers of potential monomers to identify the most promising candidates for specific optoelectronic applications, drastically reducing experimental effort. nih.gov

Table 2: Potential Applications of AI/ML in this compound Research

Research AreaAI/ML ApplicationPredicted PropertyPotential Impact
Synthesis Retrosynthesis PredictionOptimal synthetic routes, reaction conditionsFaster discovery of efficient and green synthesis pathways
Safety Assessment QSAR ModelingMutagenicity, Carcinogenicity, General ToxicityPrioritization of non-toxic derivatives for development
Materials Design Property PredictionBandgap, conductivity, solubility, thermal stabilityRational design of polymers for targeted optoelectronic and sensor applications
Process Optimization Degradation ModelingOxidative stability, degradation rateSelection of robust materials for long-lasting devices and industrial processes

Deeper Understanding of Structure-Property Relationships through Combined Experimental and Computational Approaches

A fundamental goal in materials chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. For polymers derived from aromatic diamines, the nature of the substituents on the benzene (B151609) ring profoundly influences the monomer's reactivity and the final properties of the polymer, such as mechanical strength, thermal stability, and electronic characteristics. mdpi.com

The 2-methoxyethoxy group in this compound will exert both electronic and steric effects. Its electron-donating nature will increase the basicity (pKa) of the amine groups compared to unsubstituted o-phenylenediamine, affecting its reactivity in polymerization reactions. mdpi.com Computational chemistry, particularly Density Functional Theory (DFT), can be used to precisely calculate these effects, including changes in molecular orbitals and charge distribution. acs.org

A powerful future research direction involves a synergistic approach combining experimental synthesis with computational modeling. A series of polymers based on this compound and its isomers or related derivatives could be synthesized and their properties (e.g., optical absorption, fluorescence, conductivity) measured experimentally. chemrxiv.org In parallel, DFT calculations could model these same properties. By correlating the experimental and computational data, robust structure-property relationship models can be built. These validated models would provide deep insights into how the substituent's placement and nature control the material's function, enabling the future design of advanced materials with properties tailored for specific, high-performance applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Methoxyethoxy)benzene-1,2-diamine, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound can be synthesized via reductive amination or catalytic hydrogenation of nitro precursors. For example, Mg-mediated reduction of nitro groups in aromatic systems has been effective for similar diamines, requiring inert atmospheres (e.g., N₂) and anhydrous solvents like THF or ethanol. Post-synthesis purification via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (using ethanol/water mixtures) is critical to isolate high-purity products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine proton integration.
  • Mass spectrometry (MS) (ESI or EI) to verify molecular ion peaks and fragmentation patterns.
  • High-resolution X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation. Reference data from related diamines, such as 4-(Trifluoromethoxy)benzene-1,2-diamine (density: 1.429 g/cm³, boiling point: 106–108°C at 5 Torr), can guide property validation .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodology :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation exposure (H335 hazard code).
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Consult safety data sheets (SDS) of structurally similar amines (e.g., (2,4,6-Trimethoxyphenyl)methanamine) for emergency guidance .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

  • Methodology :

  • Cross-validation : Compare NMR-derived torsion angles with X-ray crystallography data (e.g., using SHELXL for refinement). For example, occupancy refinement in SHELXL (e.g., 0.57(2) vs. 0.43(2) for disordered atoms) can resolve conflicts .
  • Computational modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and overlay with experimental crystal structures in Mercury software to identify steric/electronic mismatches .

Q. What strategies are effective in analyzing the compound’s solid-state behavior under varying environmental conditions (e.g., humidity, temperature)?

  • Methodology :

  • Variable-temperature XRD : Monitor phase transitions or lattice expansion using synchrotron sources.
  • Dynamic vapor sorption (DVS) : Quantify hygroscopicity by measuring mass changes at controlled humidity.
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >150°C based on analogs) .

Q. How can mechanistic studies elucidate the compound’s reactivity in heterocyclic synthesis or coordination chemistry?

  • Methodology :

  • Kinetic profiling : Use in situ FTIR or UV-Vis to track reaction intermediates (e.g., formation of benzimidazoles via condensation with aldehydes).
  • Single-crystal-to-single-crystal (SCSC) transformations : Expose crystals to vapor-phase reagents (e.g., HCl) and analyze structural changes via XRD .
  • Electrochemical analysis : Cyclic voltammetry (e.g., in acetonitrile with TBAPF₆) to study redox behavior of the diamine moiety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.